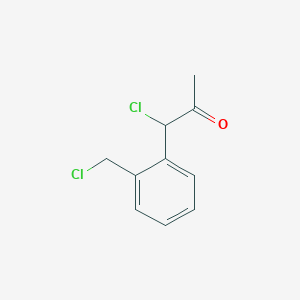

1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Cl2O. It is a chlorinated ketone, characterized by the presence of a phenyl ring substituted with a chloromethyl group and a chlorine atom on the propanone backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one typically involves the chlorination of 1-phenylpropan-2-one. One common method is the reaction of 1-phenylpropan-2-one with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction proceeds under reflux conditions, leading to the formation of the desired chlorinated product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. This ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.

Reduction: Formation of 1-chloro-1-(2-(chloromethyl)phenyl)propan-2-ol.

Oxidation: Formation of 1-chloro-1-(2-(chloromethyl)phenyl)propanoic acid or other oxidized products.

Scientific Research Applications

1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group and the carbonyl group are key functional sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the carbonyl group can undergo reduction or oxidation, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

1-Chloro-2-methyl-2-phenylpropane: Similar in structure but lacks the carbonyl group, leading to different reactivity and applications.

1-Phenyl-2-chloropropane: Similar in structure but with a different substitution pattern, affecting its chemical behavior.

1-Chloro-1-phenylpropan-2-one:

Uniqueness

1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one is unique due to the presence of both a chloromethyl group and a carbonyl group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one is a synthetic organic compound recognized for its diverse biological activities. The compound's structure features multiple reactive functional groups, making it a candidate for various therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C10H9Cl3O, with a molecular weight of approximately 251.54 g/mol. Its structure includes:

- A chloro group which enhances electrophilicity.

- A chloromethyl group that can participate in nucleophilic substitutions.

- A propanone moiety contributing to its reactivity in biochemical pathways.

The biological activity of this compound primarily arises from its ability to act as an electrophile , forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Inhibition of enzymatic activity : By modifying the active sites of enzymes, the compound can disrupt essential biological processes.

- Alteration of protein functions : Changes in protein conformation can lead to downstream effects on cellular pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound was particularly effective against Gram-positive bacteria, attributed to its lipophilicity, which facilitates membrane penetration.

Anticancer Potential

In vitro studies have indicated that this compound may possess anticancer properties. It was tested against several cancer cell lines, with findings summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 30 |

These results suggest that the compound could inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Screening : A study screened multiple chloroacetamide derivatives, including our compound, for antimicrobial activity using quantitative structure-activity relationship (QSAR) analysis. The results confirmed that the position of substituents on the phenyl ring significantly influenced biological activity, with halogenated derivatives showing enhanced efficacy against S. aureus and C. albicans .

- Cancer Cell Line Studies : Research on the cytotoxic effects of related compounds indicated that modifications in the chloromethyl group could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Properties

Molecular Formula |

C10H10Cl2O |

|---|---|

Molecular Weight |

217.09 g/mol |

IUPAC Name |

1-chloro-1-[2-(chloromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10Cl2O/c1-7(13)10(12)9-5-3-2-4-8(9)6-11/h2-5,10H,6H2,1H3 |

InChI Key |

PFPLVWTYVIJXLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1CCl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.